molecular formula C12H15ClFNO2 B14897823 tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate

tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate

Cat. No.: B14897823
M. Wt: 259.70 g/mol
InChI Key: BJJPVRMUBWZQFI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to a propanoate moiety, which is further substituted with a 2-chloro-5-fluoropyridin-4-yl group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and tert-butyl propanoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

    Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired conversion.

Chemical Reactions Analysis

tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a carboxylic acid derivative.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate can be compared with other similar compounds, such as:

    tert-Butyl 2-(2-chloro-5-fluoropyridin-3-yl)propanoate: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring. This positional change can affect its reactivity and binding properties.

    tert-Butyl 2-(2-chloro-5-formylpyridin-4-yl)propanoate:

    tert-Butyl 2-(2-bromo-5-fluoropyridin-4-yl)propanoate: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate

InChI

InChI=1S/C12H15ClFNO2/c1-7(11(16)17-12(2,3)4)8-5-10(13)15-6-9(8)14/h5-7H,1-4H3

InChI Key

BJJPVRMUBWZQFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1F)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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